Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a methyl group, and a keto group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification, to yield the desired product.
Condensation: Ethyl acetoacetate reacts with methylamine to form an intermediate imine.
Cyclization: The imine undergoes cyclization to form a dihydropyridine intermediate.
Esterification: The dihydropyridine intermediate is esterified with ethanol to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Dihydropyridine alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may confer different chemical and biological properties.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: The position of the carboxylate group is different, which can affect the compound’s reactivity and interactions.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar to the previous compound, the position of the carboxylate group influences its properties.
Biological Activity
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C9H11NO3
- CAS Number : 15506-19-1
- IUPAC Name : this compound
The compound features a pyridine ring structure that is essential for its biological activity, particularly in interactions with various biological targets.
Antiproliferative Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of pyridine derivatives can lead to improved antiproliferative activity. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine derivatives were found to have lower IC50 values against several human cancer cell lines such as HeLa and MDA-MB-231, indicating enhanced potency in inhibiting cell growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine | HeLa | 0.058 |
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine | MDA-MB-231 | 0.075 |
Antimicrobial Activity
Dihydropyridine derivatives have also been studied for their antimicrobial properties. Compounds similar to ethyl 1-methyl-2-oxo-1,2-dihydropyridine have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Antitubercular Activity
A specific study highlighted the antitubercular activity of related dihydropyridine compounds. The research demonstrated that certain structural modifications led to increased efficacy against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents .
The biological activity of ethyl 1-methyl-2-oxo-1,2-dihydropyridine is attributed to several mechanisms:
- Cell Cycle Arrest : Many studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
- Membrane Interaction : The hydrophobic nature of the dihydropyridine ring allows for interactions with lipid membranes, facilitating the entry into cells and enhancing bioavailability.
Study on Antiproliferative Effects
In a recent study published in MDPI, researchers synthesized various pyridine derivatives and evaluated their antiproliferative effects on different cancer cell lines. The study concluded that specific functional groups significantly influenced the IC50 values, thus guiding future modifications to enhance efficacy .
Antimicrobial Efficacy Research
Another investigation focused on the antimicrobial properties of ethyl 1-methyl derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial activity .
Properties
CAS No. |
15506-19-1 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
OQQYKHZSEDGNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN(C1=O)C |
Origin of Product |
United States |
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